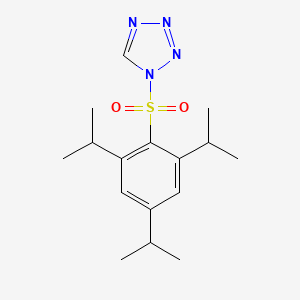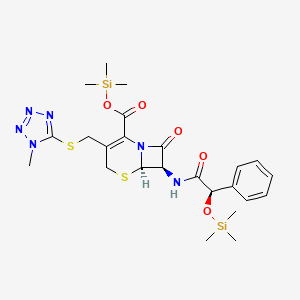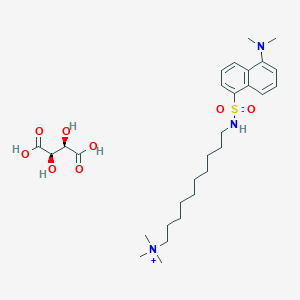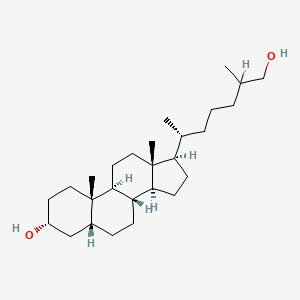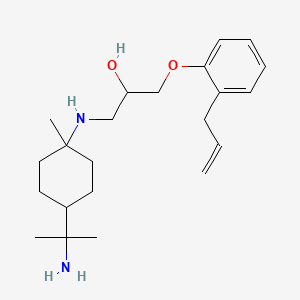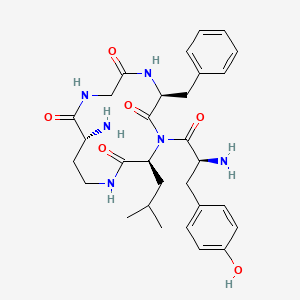![molecular formula C25H22Cl2N2OS2 B1195632 (3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone is an azaspiro compound.
Aplicaciones Científicas De Investigación
Antiviral Properties
A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which include compounds structurally similar to the specified chemical, were synthesized and evaluated for their antiviral activity. These compounds demonstrated strong activity against the influenza A/H3N2 virus, with some variants showing EC50 values as low as 0.2 µM, and a selectivity index of about 50. Additionally, certain derivatives inhibited human coronavirus 229E, illustrating the potential of this chemical scaffold in developing new antiviral molecules (Apaydın et al., 2020).
Nematicidal Activity
Another research focused on the synthesis of compounds related to the specified chemical, highlighting their potential in addressing nematicidal challenges. These compounds were evaluated for their antibacterial, antifungal, and nematicidal activities, showcasing their broad-spectrum utility in pest and pathogen control (Srinivas, Nagaraj, & Reddy, 2008).
Anticancer and Antidiabetic Applications
A study on the development of spirothiazolidines analogs, which share a similar structural framework with the specified chemical, revealed significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting their potential in antidiabetic drug development (Flefel et al., 2019).
Antimicrobial Effects
A related compound was synthesized and assessed for its antimicrobial activity. This research highlights the potential of such chemical structures in developing new classes of antimicrobial agents, effective against various bacterial and fungal strains (Patel & Patel, 2017).
Synthesis and Structural Characterization
Research has also been conducted on the synthesis and structural characterization of similar compounds, providing insight into their potential applications in various fields, including pharmaceuticals (Lakshminarayana et al., 2009).
Anticonvulsant Properties
Compounds with a similar structural motif have been synthesized and evaluated for their anticonvulsant properties. This research opens avenues for the development of new treatments for seizure disorders (Obniska et al., 2005).
Propiedades
Nombre del producto |
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone |
|---|---|
Fórmula molecular |
C25H22Cl2N2OS2 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylidene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone |
InChI |
InChI=1S/C25H22Cl2N2OS2/c1-15-9-8-11-18(26)21(15)28-24-29(25(16(2)31-24)13-6-3-7-14-25)23(30)22-20(27)17-10-4-5-12-19(17)32-22/h4-5,8-12H,2-3,6-7,13-14H2,1H3 |
Clave InChI |
WVXRLXIHTFSYSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N=C2N(C3(CCCCC3)C(=C)S2)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



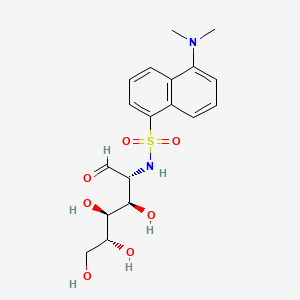
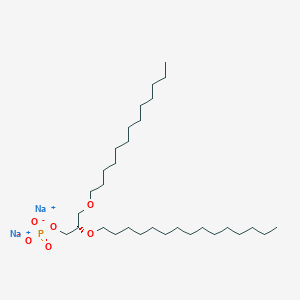
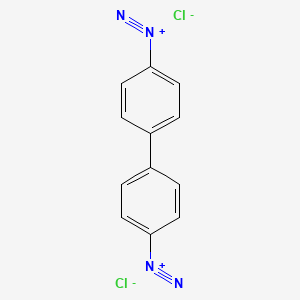
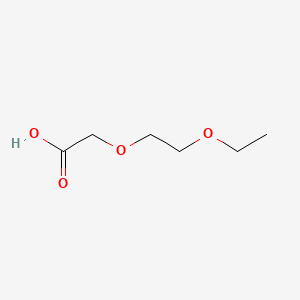
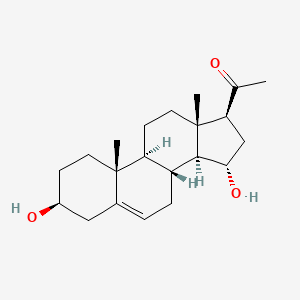
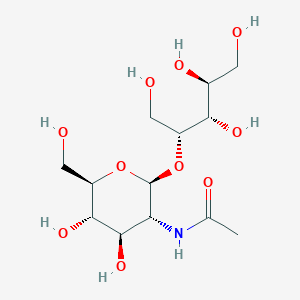
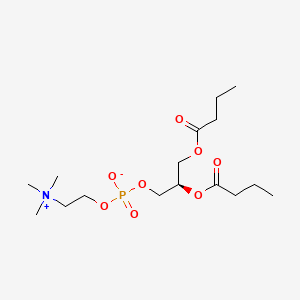
![[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1195560.png)
